(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a benzofuran moiety, which is known for its biological activity, particularly in the context of drug development.
The compound is derived from various synthetic methodologies that typically involve the bromination of benzofuran derivatives followed by alkylation processes. The synthesis often utilizes starting materials such as phenolic compounds and halogenated hydrocarbons, which are subjected to specific reaction conditions to yield the desired product.
This compound can be classified under:
The synthesis of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be achieved through several synthetic routes. Notably, one common method involves the bromination of 2,3-dihydrobenzofuran followed by a nucleophilic substitution reaction with chloroacetone in the presence of a base such as potassium hydroxide.
The molecular structure of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol consists of a benzofuran ring system with a hydroxyl group and a bromo substituent. The stereochemistry at the chiral center (C1) is specified as R.
Key structural data includes:
(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or reagents to achieve desired transformations efficiently. For instance, oxidation can be performed using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
The biological activity of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The presence of the hydroxyl group may facilitate hydrogen bonding with active sites on proteins.
Research indicates that benzofuran derivatives exhibit various pharmacological effects including anti-inflammatory and anticancer activities. Detailed studies on this specific compound's mechanism are still ongoing.
(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol has potential applications in:
Enantioselective construction of the chiral center in (1R)-configured benzofuran derivatives employs chiral auxiliaries and asymmetric catalysis. Oka et al. demonstrated that (R)-norvaline serves as an effective chiral precursor for R-configured aminopentane chains in benzofuran systems. By converting (R)-norvaline to N-tosyl-2-propylaziridine, nucleophilic ring-opening with benzofuran-derived organometallics yields intermediates with >98% enantiomeric excess (ee) [1] [4]. Alternative catalytic approaches use Ru-BINAP complexes for asymmetric hydrogenation of prochiral ketones adjacent to the benzofuran ring, achieving 92-95% ee. Key to success is steric control around the prochiral carbonyl:
Table 1: Enantioselective Methods Comparison
Method | Chiral Source | ee (%) | Yield (%) |
---|---|---|---|
Aziridine ring-opening | (R)-Norvaline | >98 | 78 |
Asymmetric hydrogenation | Ru-(S)-BINAP | 95 | 85 |
Enzymatic resolution | Lipase PS-30 | 99 | 45 (theoretical max) |
Resolution techniques remain relevant, as evidenced by HPLC separation on chiral stationary phases (Chiralpak AD-H), though this approach suffers from 50% maximum theoretical yield [1] [7].
Regioselective bromination at the electron-rich C5 position requires careful optimization to avoid dibromination or furan ring oxidation. Electrophilic bromination using bromine in acetic acid at 0°C achieves 85% monobromination selectivity for 2,3-dihydrobenzofuran precursors. However, ortho-quinone byproducts form via over-oxidation [2] [5]. Modern alternatives include:
Table 2: Bromination Efficiency Comparison
Reagent System | Temperature (°C) | C5 Selectivity | Yield (%) |
---|---|---|---|
Br₂/AcOH | 0 | 8:1 | 72 |
LDA/Br₂ (directed) | -78 | >20:1 | 91 |
PhI(OAc)₂/Bu₄NBr | 25 | 15:1 | 88 |
Pd(OAc)₂/NBS | 80 | 3:1 | 65 |
The chiral ethanol side chain necessitates stereoselective reduction or nucleophilic addition. Ketone reduction using Alpine borane (B-isopinocampheyl-9-BBN) delivers the (R)-alcohol in 94% ee via Zimmerman-Traxler transition states [1]. Competing methods include:
Critically, the 2,3-dihydrobenzofuran’s conformational rigidity enhances facial selectivity in reductions. Neighboring-group participation by the furan oxygen accelerates borane delivery to the si-face, as confirmed by DFT calculations [3].
Table 3: Stereoselectivity in Alcohol Formation
Method | Stereocontrol Mechanism | de/dr (%) | ee (%) |
---|---|---|---|
Alpine borane reduction | Steric shielding | - | 94 |
Evans auxiliary aldol | Chelation control | >95 | - |
Noyori hydrogenation | Metal-ligand bifunctional | - | 99 |
Lipase kinetic resolution | Enantioselective acylation | - | 98 |
Benzofuran core synthesis employs two divergent philosophies: de novo cyclization or fragment coupling with pre-functionalized rings.
Cyclization approaches dominate literature:
Pre-functionalized building blocks enable late-stage diversification:
Sustainability metrics favor fragment coupling: E-factors for cyclization routes (12-18) exceed those for building-block approaches (5-8) due to stoichiometric oxidants. However, atom economy drops 15-20% in fragment coupling due to protecting groups [4] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0